molecular formula C22H22F3N3O4S3 B2571593 4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-19-7

4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2571593
CAS No.: 324541-19-7
M. Wt: 545.61
InChI Key: OREPYDLSZBWUDF-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a combination of sulfamoyl, thiophene, trifluoroacetyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. The process generally begins with the preparation of the core thiazole structure, followed by the introduction of the thiophene and trifluoroacetyl groups. The final steps involve the addition of the dipropylsulfamoyl and benzamide groups.

    Thiazole Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Thiophene Introduction: The thiophene group is typically introduced via a palladium-catalyzed cross-coupling reaction.

    Trifluoroacetyl Addition: The trifluoroacetyl group is added using trifluoroacetic anhydride in the presence of a base.

    Sulfamoyl and Benzamide Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidative conditions.

    Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfamoyl and benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the trifluoroacetyl group may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • **4-(dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
  • 2-(trifluoroacetyl)thiophene
  • thiophen-2-yl

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroacetyl group enhances its stability and lipophilicity, while the sulfamoyl group may contribute to its biological activity. This combination of features makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4S3/c1-3-11-28(12-4-2)35(31,32)15-9-7-14(8-10-15)20(30)27-21-26-17(16-6-5-13-33-16)18(34-21)19(29)22(23,24)25/h5-10,13H,3-4,11-12H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPYDLSZBWUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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